molecular formula C18H11BrF2N2OS B3502264 5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide

5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3502264
M. Wt: 421.3 g/mol
InChI Key: RKXSVWFKSHXQNU-UHFFFAOYSA-N
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Description

5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a naphthalene core substituted with a bromine atom and a carboxamide group, which is further modified with a 2,4-difluorophenyl group and a carbamothioyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The naphthalene core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Carboxylation: The brominated naphthalene is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using reagents like carbon dioxide or carboxylic acid derivatives.

    Amidation: The carboxylated intermediate is reacted with 2,4-difluoroaniline to form the amide bond, resulting in the formation of the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially leading to the formation of new derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide include:

    5-bromo-N-(2,4-difluorophenyl)-1-ethyl-2-oxo-3-indolinecarboxamide: This compound shares the bromine and 2,4-difluorophenyl groups but has a different core structure.

    2-bromo-4,5-difluorophenol: This compound features a bromine and difluorophenyl group but lacks the naphthalene core and carbamothioyl moiety.

    5-bromo-N-(2,4-difluorophenyl)-2-furamide: This compound has a similar substitution pattern but with a furan ring instead of a naphthalene core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF2N2OS/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(24)23-18(25)22-16-8-7-10(20)9-15(16)21/h1-9H,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXSVWFKSHXQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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